Dersalazine sodium

Overview

Description

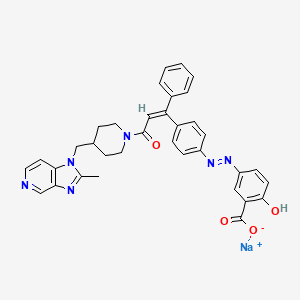

Dersalazine sodium is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is a combination of a potent platelet-activating factor antagonist and 5-aminosalicylic acid, linked through an azo bond . Its unique structure and mechanism of action make it a promising candidate for further research and clinical use.

Preparation Methods

The synthesis of dersalazine sodium involves the formation of an azo bond between a platelet-activating factor antagonist and 5-aminosalicylic acid. The reaction typically requires specific conditions to ensure the stability and efficacy of the final product. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Dersalazine sodium undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its efficacy.

Reduction: Reduction reactions can modify the azo bond, impacting the overall stability of the molecule.

Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s therapeutic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dersalazine sodium has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in experimental models of colitis, making it a potential treatment for inflammatory bowel diseases . Additionally, its unique mechanism of action, involving the inhibition of platelet-activating factor and modulation of cytokine production, has opened avenues for research in other inflammatory conditions and immune-related disorders .

Mechanism of Action

The mechanism of action of dersalazine sodium involves the inhibition of platelet-activating factor receptors, which play a crucial role in the inflammatory response. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor-alpha, and interleukin-6 . This modulation of the immune response helps in alleviating inflammation and promoting tissue healing.

Comparison with Similar Compounds

Dersalazine sodium is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:

Mesalazine: Another 5-aminosalicylic acid derivative used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A compound that also contains 5-aminosalicylic acid but is linked to sulfapyridine.

Olsalazine: A dimer of 5-aminosalicylic acid used for similar therapeutic purposes.

Compared to these compounds, this compound offers a distinct mechanism of action by combining the anti-inflammatory effects of 5-aminosalicylic acid with the inhibition of platelet-activating factor, potentially providing enhanced therapeutic benefits .

Biological Activity

Dersalazine sodium (DS) is a novel therapeutic agent primarily developed for the treatment of ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist, UR-12715, and 5-aminosalicylic acid (5-ASA), linked via an azo bond. This unique structure allows DS to exert anti-inflammatory effects through multiple mechanisms, particularly in the context of inflammatory bowel diseases (IBD).

This compound exhibits its biological activity mainly through:

- Inhibition of Inflammatory Cytokines : DS has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17 in various experimental models of colitis. The down-regulation of IL-17 is particularly noteworthy, as this cytokine plays a crucial role in the pathogenesis of IBD .

- Impact on Th17 Cells : Research indicates that DS affects the Th17 cell response, which is implicated in the inflammatory processes associated with IBD. By modulating this pathway, DS helps alleviate intestinal inflammation .

Rodent Models

Several studies have evaluated the efficacy of DS in rodent models of colitis:

-

TNBS-Induced Colitis :

- In a study involving TNBS-induced colitis in rats, DS administered at doses of 10 or 30 mg/kg twice daily for 7 days demonstrated significant anti-inflammatory effects. The treatment resulted in observable improvements in macroscopic and microscopic assessments of colonic damage and reduced inflammatory mediator levels .

- DSS-Induced Colitis :

Clinical Trials

Clinical investigations into the safety and efficacy of DS have yielded promising results:

- A Phase II clinical trial reported that 46.2% of patients treated with DS achieved clinical remission after four weeks, compared to only 12.5% with mesalazine and 10% with placebo. This suggests that DS may offer superior therapeutic benefits over traditional treatments .

- Biopsies from patients receiving DS revealed significantly decreased expression of inflammatory genes, further supporting its potential as an effective treatment for UC .

Adverse Effects

While generally well-tolerated, some adverse effects have been noted:

- In clinical trials, about 23% of patients experienced adverse events related to treatment with DS, including increased liver enzymes in a small subset. However, no serious adverse reactions were reported .

Summary Table: Key Findings on this compound

Properties

CAS No. |

367249-56-7 |

|---|---|

Molecular Formula |

C35H32N6NaO4 |

Molecular Weight |

623.7 g/mol |

IUPAC Name |

sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?; |

InChI Key |

KABTZFPAORLCRX-KFYFWKRSSA-N |

SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+] |

Isomeric SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |

Canonical SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt). |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.